molecular formula C14H19NO3 B5715326 methyl 4-[(2-ethylbutanoyl)amino]benzoate

methyl 4-[(2-ethylbutanoyl)amino]benzoate

Cat. No. B5715326
M. Wt: 249.30 g/mol
InChI Key: HAAZZZDBSZOJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-ethylbutanoyl)amino]benzoate, also known as MEBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEBA is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 4-[(2-ethylbutanoyl)amino]benzoate may exert its therapeutic effects by modulating various signaling pathways in the body. methyl 4-[(2-ethylbutanoyl)amino]benzoate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that methyl 4-[(2-ethylbutanoyl)amino]benzoate can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to reduce oxidative stress and to improve mitochondrial function.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-ethylbutanoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has low toxicity and is well-tolerated in animal models. However, one limitation of methyl 4-[(2-ethylbutanoyl)amino]benzoate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-[(2-ethylbutanoyl)amino]benzoate. One area of interest is the potential use of methyl 4-[(2-ethylbutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of methyl 4-[(2-ethylbutanoyl)amino]benzoate's pharmacokinetic properties could lead to the development of novel therapeutic agents based on methyl 4-[(2-ethylbutanoyl)amino]benzoate.

Synthesis Methods

Methyl 4-[(2-ethylbutanoyl)amino]benzoate can be synthesized using various methods. One of the methods involves the reaction of 4-aminobenzoic acid with 2-ethylbutyric anhydride in the presence of a catalyst such as pyridine. The resulting product is then methylated using dimethyl sulfate. The final product is purified using column chromatography.

Scientific Research Applications

Methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

methyl 4-(2-ethylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZZZDBSZOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-ethylbutanoyl)amino]benzoate

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